REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[N:6][CH:5]=[N:4]1.[Cl:8][C:9]1[CH:14]=[C:13](Cl)[CH:12]=[CH:11][N:10]=1>CC(N(C)C)=O.[Na+].[Cl-].CCOC(C)=O>[Cl:8][C:9]1[CH:14]=[C:13]([N:3]2[CH:7]=[N:6][CH:5]=[N:4]2)[CH:12]=[CH:11][N:10]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
691 mg
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 100° C. for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was extracted with EtOAc (3×25 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with saturated NaCl solution (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by silica column chromatography with EtOAc/hexanes (3/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)N1N=CN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |